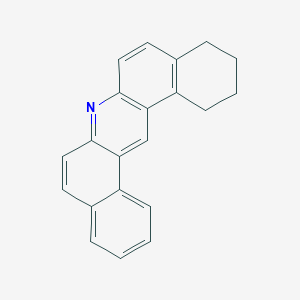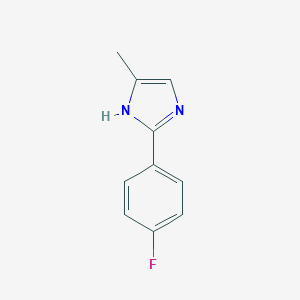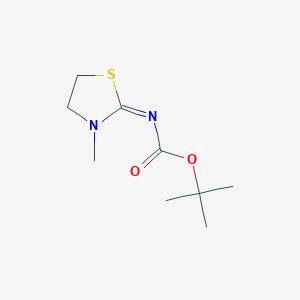
2,4-二甲氧基嘧啶-5-羧酸
描述
Synthesis Analysis
The synthesis of 2,4-dimethoxypyrimidine-5-carboxylic acid and its derivatives involves several chemical routes, highlighting the flexibility and complexity of creating such compounds. For instance, Kundu et al. (1990) describe a simple synthesis from readily available 5-ethynyl-2,4-dimethoxypyrimidine, proceeding via an ethynylboron intermediate acylated with carboxylic anhydrides (Kundu, Das, & Majumdar, 1990). Another method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with potassium thiocyanate and methyl chloroformate, yielding a thiourea carboxylic acid methyl ester (Ji, 2006).
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxypyrimidine-5-carboxylic acid derivatives is characterized by various spectroscopic and crystallographic methods. For example, Ji (2006) synthesized a derivative and analyzed its structure through X-ray diffraction, confirming its monoclinic space group and providing detailed geometric parameters (Ji, 2006).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, reflecting their reactive nature and potential for further chemical manipulation. Saygılı et al. (2004) explored Suzuki cross-coupling reactions involving 2-methoxy-5-pyrimidylboronic acid, demonstrating the compound's versatility in forming heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. The synthesis and characterization of a thiourea carboxylic acid methyl ester derivative by Ji (2006) provide insights into such properties, including its crystallographic data and solubility (Ji, 2006).
科学研究应用
3. Synthesis of 2-substituted pyrimidine-5-carboxylic esters
- Summary of Application : A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . This could potentially include 2,4-Dimethoxypyrimidine-5-carboxylic acid.
- Methods of Application : The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
4. Applications in Nanotechnology
- Summary of Application : Carboxylic acids, including potentially 2,4-Dimethoxypyrimidine-5-carboxylic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes : The use of carboxylic acids as surface modifiers has been found to be effective in promoting the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
5. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including potentially 2,4-Dimethoxypyrimidine-5-carboxylic acid, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing 2,4-Dimethoxypyrimidine-5-carboxylic acid is not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
6. Applications in Organic Synthesis
- Summary of Application : Carboxylic acids, including potentially 2,4-Dimethoxypyrimidine-5-carboxylic acid, are used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : Carboxylic acids have been found to be effective in various applications such as obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
属性
IUPAC Name |
2,4-dimethoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGXPSWYGHPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551382 | |
| Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine-5-carboxylic acid | |
CAS RN |
110821-07-3 | |
| Record name | 2,4-Dimethoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

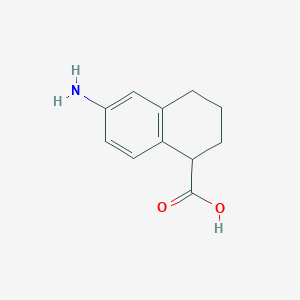

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
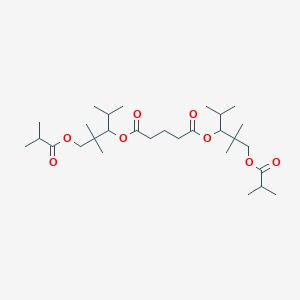
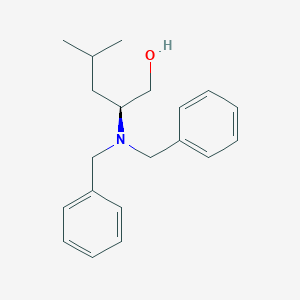

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
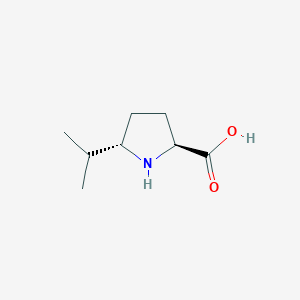

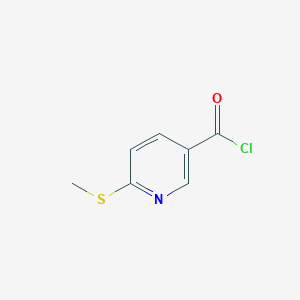
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
